molecular formula C5H4N4O2 B13102309 2,4-dihydro-1H-pyrazolo[3,4-b]pyrazine-5,6-dione CAS No. 21616-67-1

2,4-dihydro-1H-pyrazolo[3,4-b]pyrazine-5,6-dione

Cat. No.: B13102309
CAS No.: 21616-67-1
M. Wt: 152.11 g/mol
InChI Key: KCMDTNZCWHYADZ-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-b]pyrazine-5,6(4H,7H)-dione is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry

Preparation Methods

The synthesis of 1H-Pyrazolo[3,4-b]pyrazine-5,6(4H,7H)-dione typically involves multi-step reactions that include the formation of the pyrazolo and pyrazine rings. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the use of isoamyl nitrite in DMF or NaNO2 in aqueous acetic acid has been reported for similar compounds . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

1H-Pyrazolo[3,4-b]pyrazine-5,6(4H,7H)-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like DMF, acetic acid, and toluene, with reaction conditions varying based on the desired product. Major products formed from these reactions include various substituted derivatives of the original compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[3,4-b]pyrazine-5,6(4H,7H)-dione involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, thereby affecting downstream signaling pathways involved in cell proliferation, differentiation, and survival . This inhibition can lead to the suppression of cancer cell growth and other therapeutic effects.

Comparison with Similar Compounds

1H-Pyrazolo[3,4-b]pyrazine-5,6(4H,7H)-dione can be compared to other similar compounds, such as pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine While these compounds share structural similarities, 1H-Pyrazolo[3,4-b]pyrazine-5,6(4H,7H)-dione is unique in its specific ring structure and the resulting chemical properties

Similar Compounds

Properties

CAS No.

21616-67-1

Molecular Formula

C5H4N4O2

Molecular Weight

152.11 g/mol

IUPAC Name

4,7-dihydro-1H-pyrazolo[3,4-b]pyrazine-5,6-dione

InChI

InChI=1S/C5H4N4O2/c10-4-5(11)8-3-2(7-4)1-6-9-3/h1H,(H,7,10)(H2,6,8,9,11)

InChI Key

KCMDTNZCWHYADZ-UHFFFAOYSA-N

Canonical SMILES

C1=NNC2=C1NC(=O)C(=O)N2

Origin of Product

United States

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